Laurifoline
Overview
Description
Laurifoline is a natural compound found in the herbs of Lindera aggregata . It is a type of alkaloid and is brown oil in physical form . Laurifoline has a molecular formula of C20H24NO4 and a molecular weight of 342.4 g/mol .
Molecular Structure Analysis
The molecular structure of Laurifoline is characterized by a 4H-Dibenzo [de,g]quinolinium core . The IUPAC name for Laurifoline is 2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo [de,g]quinolin-6-ium-1,9-diol .Physical And Chemical Properties Analysis
Laurifoline has a molecular weight of 342.4 g/mol . It has a density of 1.4±0.1 g/cm³, a boiling point of 638.8±55.0 °C at 760 mmHg, and a flash point of 232.6±25.0 °C . Laurifoline has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Anti-Inflammatory and Antispasmodic Properties
- Dual-target NF-κB inhibition and β2- AR agonizing activities : A study by Sun et al. (2016) explored the bioactive ingredients of Caulis Sinomenii, a traditional Chinese medicine. Laurifoline was identified as a potential NF-κB inhibitor and β2-adrenergic receptor agonist. This dual activity suggests its potential use in treating asthma and inflammatory responses. The study highlighted the importance of laurifoline in modulating inflammatory responses and relaxing vascular smooth muscles, which can have clinical applications in respiratory diseases like asthma (Sun et al., 2016).
Antioxidant and Antidiabetic Effects
- Effects on Blood Glucose Levels and Enzyme Inhibition : Research conducted by Orhan et al. (2013) on Cistus laurifolius, used in Turkish folk medicine, found that laurifoline has potential antidiabetic effects. This study observed the hypoglycemic effects of laurifoline, indicating its role in lowering blood glucose levels and inhibiting enzymes like α-glucosidase and α-amylase, which are significant in diabetic treatment (Orhan et al., 2013).
Interaction with Cellular Targets
- Drug Affinity Responsive Target Stability (DARTS) : A study by Dal Piaz et al. (2016) used a chemical proteomics approach to investigate the interaction of laurifoline with cellular targets. They found that laurifoline modulates clathrin heavy chain 1, involved in cellular uptake processes. This suggests laurifoline's potential in influencing cell trafficking pathways, which could be significant in developing treatments for various diseases (Dal Piaz et al., 2016).
properties
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19/h8-10,14H,5-7H2,1-4H3,(H-,22,23)/p+1/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVLRYVOZWMP-AWEZNQCLSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12305611 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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